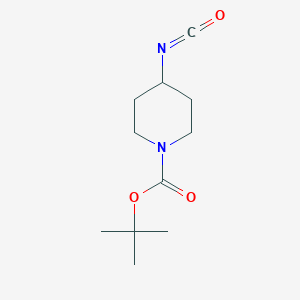![molecular formula C15H21ClN2O2 B1505164 Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride CAS No. 1227381-91-0](/img/structure/B1505164.png)
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Vue d'ensemble
Description
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 1227382-15-1. It has a molecular weight of 296.8 . This compound is used only for scientific research experiments .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H20N2O2.ClH/c18-14(19-10-13-4-2-1-3-5-13)17-8-6-15(7-9-17)11-16-12-15;/h1-5,16H,6-12H2;1H . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 296.8 . The InChI code provides information about its molecular structure . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved information.Applications De Recherche Scientifique
Photochemical Epoxidation
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride has been investigated in the context of photochemical epoxidation. A study by Schönberg, Singer, and Eckert (1980) discussed the stability of 1,4-diazaspiro[4.4]nonane in benzene and its slow reaction under irradiation in methanol solution, leading to the formation of epoxides. The mechanism of this photochemical epoxidation was explored in detail (Schönberg, Singer, & Eckert, 1980).
Aminomethylation Reaction
Khrustaleva et al. (2017) studied the aminomethylation reaction of a related compound, 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride. This reaction, conducted in the presence of primary aliphatic amines and aqueous formaldehyde, led to the formation of various spiro[3,7-diazabicyclo[3.3.1]nonane] derivatives (Khrustaleva et al., 2017).
Synthesis Techniques
Ji Zhiqin (2004) focused on the synthesis of diazaspiro[4.4] nonane, a related compound, using malononitrile as the starting material. This study highlighted a method involving nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, emphasizing the enhanced efficiency and yield of the modified method (Ji Zhiqin, 2004).
Structural and Conformational Studies
A study by Lazić et al. (2017) examined the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, using methods like UV-Vis, FT-IR, NMR spectroscopy, and X-ray diffraction. This work provided insights into the molecular structure and potential applications of these compounds in medicinal chemistry (Lazić et al., 2017).
Antitubercular Properties
Wang et al. (2020) discovered new benzothiazinone derivatives containing a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety. These compounds showed promising in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This finding underscores the potential use of this compound in the development of antitubercular agents (Wang et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-14(19-10-13-4-2-1-3-5-13)17-11-15(12-17)6-8-16-9-7-15;/h1-5,16H,6-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITCBNHNFWNNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C2)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl {2-[benzyl(methyl)amino]-2-oxo-1-phenylethyl}carbamate--hydrogen chloride (1/1)](/img/structure/B1505091.png)










